1-(2,6-Dimethylmorpholino)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
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Description
1-(2,6-Dimethylmorpholino)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C19H24N6O7 and its molecular weight is 448.436. The purity is usually 95%.
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Scientific Research Applications
Novel Polyimides for Metal Ion Removal
Research by Mansoori and Ghanbari (2015) discusses the synthesis of novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties for the removal of Co(II) and Ni(II) ions from aqueous solutions, highlighting their application in environmental remediation (Mansoori & Ghanbari, 2015).
Antioxidant, Antimicrobial, and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azetidinone analogues and evaluated their antioxidant, antimicrobial, and antitubercular activities, suggesting their potential in developing new therapeutic agents (Chandrashekaraiah et al., 2014).
Supramolecular Chemistry
Studies on crystal engineering of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including pyridine and morpholine derivatives, by Arora and Pedireddi (2003), showcase the structural versatility and potential applications in materials science (Arora & Pedireddi, 2003).
Schiff Base Complexes for Corrosion Inhibition
Research by Das et al. (2017) on the synthesis of cadmium(II) Schiff base complexes demonstrates their application in corrosion inhibition on mild steel, highlighting the interdisciplinary applications of these chemical structures (Das et al., 2017).
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3.C2H2O4/c1-11-6-23(7-12(2)25-11)14(24)10-22-8-13(9-22)17-20-16(21-26-17)15-18-4-3-5-19-15;3-1(4)2(5)6/h3-5,11-13H,6-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZRBNSBQUTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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